molecular formula C9H15ClN2OS B1381528 N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride CAS No. 1803596-47-5

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride

Cat. No.: B1381528
CAS No.: 1803596-47-5
M. Wt: 234.75 g/mol
InChI Key: MXOMWLGJVLPHBI-UHFFFAOYSA-N
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Description

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is a compound that features a thiophene ring, which is a sulfur-containing five-membered aromatic ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride typically involves the reaction of thiophen-3-ylmethylamine with ethyl acetate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both an amino and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(thiophen-3-ylmethylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-8(12)11-4-3-10-6-9-2-5-13-7-9;/h2,5,7,10H,3-4,6H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOMWLGJVLPHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=CSC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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